molecular formula C11H13N3O3S B3948786 N-(4-nitrophenyl)morpholine-4-carbothioamide

N-(4-nitrophenyl)morpholine-4-carbothioamide

Cat. No.: B3948786
M. Wt: 267.31 g/mol
InChI Key: NXRGFTFOOPUGKK-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)morpholine-4-carbothioamide is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a nitrophenyl group attached to the morpholine ring through a carbothioamide linkage

Properties

IUPAC Name

N-(4-nitrophenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c15-14(16)10-3-1-9(2-4-10)12-11(18)13-5-7-17-8-6-13/h1-4H,5-8H2,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRGFTFOOPUGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)morpholine-4-carbothioamide typically involves the reaction of p-nitrophenylisothiocyanate with morpholine. The reaction is carried out in an organic solvent such as acetonitrile under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired product as a precipitate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted morpholine derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

N-(4-nitrophenyl)morpholine-4-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic pathways . The compound may also exhibit antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

  • N-phenylmorpholine-4-carbothioamide
  • N-(4-fluorophenyl)morpholine-4-carbothioamide
  • N-acyl-morpholine-4-carbothioamides

Uniqueness

N-(4-nitrophenyl)morpholine-4-carbothioamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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